(2-furylmethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride
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Overview
Description
The compound “(2-furylmethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride” is a complex organic molecule that contains two furyl groups (a five-membered ring containing oxygen), a phenyl group (a six-membered ring containing carbon), and an amine group (nitrogen with a lone pair of electrons). The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furyl rings, the introduction of the phenyl group, and the attachment of the amine group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furyl rings and the phenyl ring are likely to be planar due to the sp2 hybridization of their atoms. The amine group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The furyl rings could undergo electrophilic aromatic substitution reactions, and the amine group could participate in reactions typical of amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the potential for intermolecular interactions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(furan-2-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2.ClH/c1-2-5-13(6-3-1)16-9-8-15(19-16)12-17-11-14-7-4-10-18-14;/h1-10,17H,11-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCZKQBDHCOVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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